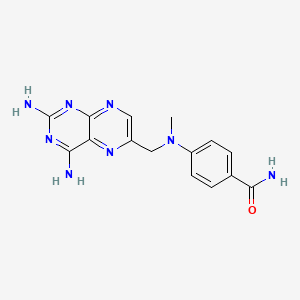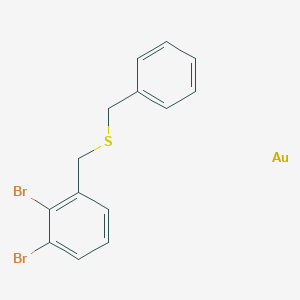
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold is an organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a benzene ring substituted with benzylsulfanylmethyl and dibromo groups, along with a gold atom, which imparts distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold typically involves multiple steps. One common method includes the initial formation of 1-(Benzylsulfanylmethyl)-2,3-dibromobenzene through a nucleophilic aromatic substitution reaction. This intermediate is then reacted with a gold precursor, such as gold chloride, under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions due to the presence of the gold atom.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold exerts its effects involves interactions with molecular targets and pathways. The gold atom can coordinate with various biological molecules, influencing cellular processes. For instance, in anticancer applications, the compound may inhibit specific enzymes or disrupt cellular signaling pathways, leading to apoptosis of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene: Lacks the gold atom, resulting in different chemical properties and applications.
1-(Benzylsulfanylmethyl)-2,3-dichlorobenzene;gold: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold is unique due to the presence of both bromine and gold atoms, which confer distinct reactivity and potential applications. The combination of these elements allows for versatile chemical modifications and interactions with biological systems, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
65394-55-0 |
|---|---|
Molekularformel |
C14H12AuBr2S |
Molekulargewicht |
569.1 g/mol |
IUPAC-Name |
1-(benzylsulfanylmethyl)-2,3-dibromobenzene;gold |
InChI |
InChI=1S/C14H12Br2S.Au/c15-13-8-4-7-12(14(13)16)10-17-9-11-5-2-1-3-6-11;/h1-8H,9-10H2; |
InChI-Schlüssel |
YXPOHISJHBSCHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC2=C(C(=CC=C2)Br)Br.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)

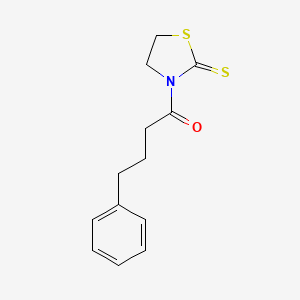
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)

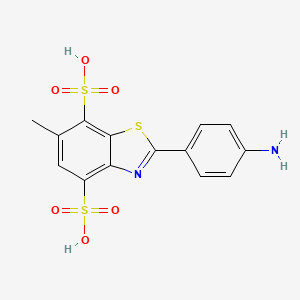
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
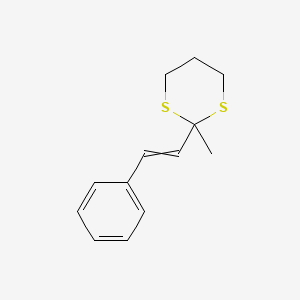
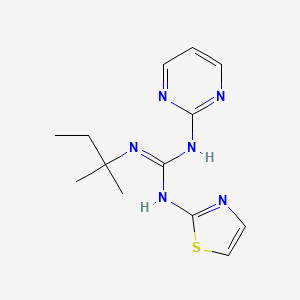
![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
